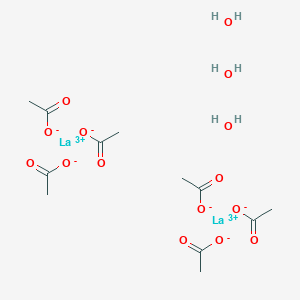
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride, also known as erlotinib hydrochloride, is a small molecule tyrosine kinase inhibitor. It is primarily used as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The compound inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride involves several steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.
Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which is subsequently reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Formylation: The amino compound is formylated to yield N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.
Coupling: This formamidine is coupled with 3-ethynylaniline to produce erlotinib free base.
Hydrochloride Formation: Finally, the free base is treated with methanolic or ethanolic hydrochloric acid to obtain erlotinib hydrochloride.
Industrial Production Methods
Industrial production of erlotinib hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the methoxyethoxy groups.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like piperazine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can yield highly polar derivatives that are easily purified by recrystallization .
Scientific Research Applications
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Biology: The compound is used to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Erlotinib hydrochloride is extensively studied for its therapeutic potential in treating various cancers, including NSCLC and pancreatic cancer.
Mechanism of Action
The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride involves the inhibition of EGFR tyrosine kinase. The compound binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride is unique due to its specific binding affinity for EGFR and its effectiveness in treating cancers with EGFR mutations. Its reversible binding mechanism also distinguishes it from irreversible inhibitors like afatinib .
Properties
IUPAC Name |
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.ClH/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15;/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXIDEDOILVFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133210.png)
![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)



![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)




